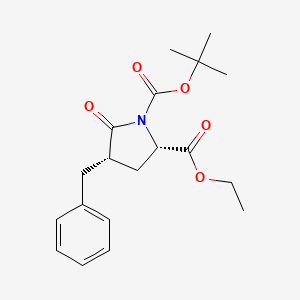
(2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group, a Boc (tert-butoxycarbonyl) protecting group, and an ethyl ester functional group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-proline or its derivatives.
Protection: The amino group of (S)-proline is protected using a Boc protecting group to form (S)-1-Boc-proline.
Benzylation: The protected proline derivative undergoes benzylation to introduce the benzyl group at the 4-position.
Cyclization: The benzylated intermediate is then cyclized to form the pyrrolidine ring.
Oxidation: The resulting pyrrolidine derivative is oxidized to introduce the oxo group at the 5-position.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Hydrolysis: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4S)-4-benzyl-5-oxopyrrolidine-2-carboxylic acid
- (2S,4S)-1-Boc-4-benzylpyrrolidine-2-carboxylic acid
- (2S,4S)-1-Boc-4-benzyl-5-hydroxypyrrolidine-2-carboxylic acid ethyl ester
Uniqueness
(2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester is unique due to the presence of both the Boc protecting group and the ethyl ester functional group. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C19H25NO5 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-ethyl (2S,4S)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H25NO5/c1-5-24-17(22)15-12-14(11-13-9-7-6-8-10-13)16(21)20(15)18(23)25-19(2,3)4/h6-10,14-15H,5,11-12H2,1-4H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
LDUBNPSIHNXHQF-GJZGRUSLSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[C@@H](C(=O)N1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


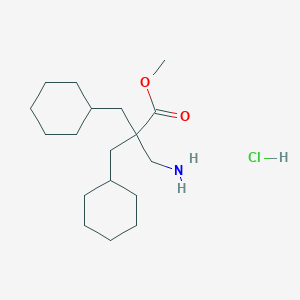
![1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13088522.png)
![6',7'-Dihydro-5'H-spiro[oxolane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13088529.png)
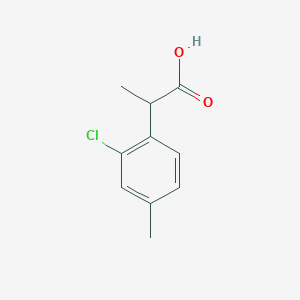
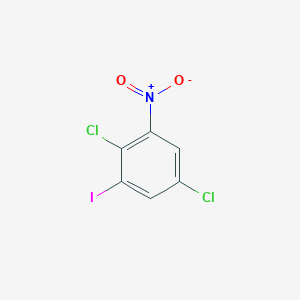
![4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13088535.png)

![Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine](/img/structure/B13088542.png)
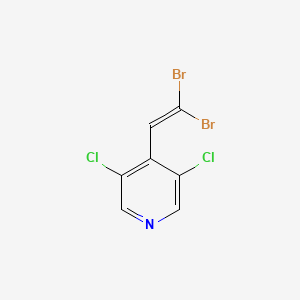
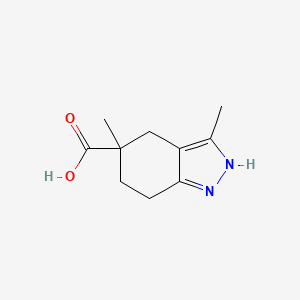
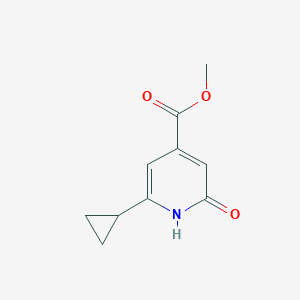
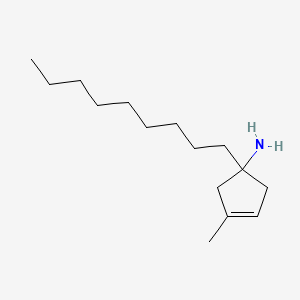
![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13088583.png)
![4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088584.png)
